2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyridine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions.
Attachment of aromatic substituents: This can be done through various coupling reactions.
Formation of the acetamide group: This step typically involves acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of the nitro group to an amino group.
Substitution: This can involve the replacement of certain substituents with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22N4O4S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C28H22N4O4S/c1-18-8-10-20(11-9-18)25-15-22(19-6-4-3-5-7-19)23(16-29)28(31-25)37-17-27(33)30-24-13-12-21(32(34)35)14-26(24)36-2/h3-15H,17H2,1-2H3,(H,30,33) |
InChI Key |
JFZARYQBVWLPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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